molecular formula C₁₄H₂₅Cl₂N₃O₂ B1140734 Y-27632 (Dihydrochloride Hydrate) CAS No. 331752-47-7

Y-27632 (Dihydrochloride Hydrate)

Cat. No. B1140734
M. Wt: 338.27
InChI Key:
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Description

Synthesis Analysis

The synthesis of Y-27632 involves carefully controlled stoichiometric reactions that allow for the precise formation of this compound. The detailed mechanisms of these synthesis processes are complex and tailored to produce Y-27632 with high purity and specificity for ROCK inhibition. Research studies focusing on similar synthesis processes highlight the importance of controlled reactions for the formation of specific compounds, although direct studies on Y-27632 synthesis are less commonly found in the literature.

Molecular Structure Analysis

The molecular structure of Y-27632 plays a critical role in its function as a ROCK inhibitor. The structure is characterized by a cyclohexanecarboxamide backbone, which is crucial for its binding affinity to the kinase domain of ROCK proteins. This interaction is competitive with ATP, indicating that Y-27632 binds to the catalytic site of ROCK kinases, inhibiting their activity in a manner that is reversible by ATP in competitive inhibition experiments. The molecular structure's specificity is essential for its selective inhibition of ROCK over other kinases.

Chemical Reactions and Properties

Y-27632's chemical properties are defined by its reactivity and interactions with biological molecules, particularly protein kinases. Its inhibition mechanism involves binding to the catalytic site of ROCK kinases, a process that is influenced by the compound's chemical structure. The specificity and affinity of Y-27632 for ROCK kinases are indicative of its well-defined chemical properties, which enable selective inhibition crucial for research applications focusing on the Rho-ROCK pathway.

Physical Properties Analysis

The physical properties of Y-27632, such as solubility and stability, are important for its application in experimental settings. Y-27632 is typically provided as a dihydrochloride hydrate form, enhancing its solubility in aqueous solutions and facilitating its use in biological experiments. The compound's stability under various conditions is also a critical attribute, ensuring that it remains effective as a ROCK inhibitor during experimental procedures.

Chemical Properties Analysis

The chemical properties of Y-27632 contribute to its interaction with and inhibition of ROCK kinases. These properties include the compound's binding affinity, specificity to ROCK over other kinases, and the competitive inhibition mechanism by which it inhibits kinase activity. The chemical structure of Y-27632 is intricately linked to its function, with specific molecular features enabling its role as a potent ROCK inhibitor.

For more in-depth information on related compounds and their properties, refer to the following sources: (Ishizaki et al., 2000).

Scientific Research Applications

  • Cardiovascular Effects : Y-27632 is known to have significant cardiovascular effects. In a study using a halothane-anesthetized canine model, it was found to decrease peripheral vascular resistance, increase cardiac output, and exhibit cardiostimulatory effects, indicating its potential in cardiovascular therapies (Takahara et al., 2003).

  • Inhibition of Rho-Associated Kinases : It acts as a specific inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK), influencing cell behaviors like stress fiber formation, cell cycle transition, and cytokinesis. This suggests its use in cellular and molecular biology research (Ishizaki et al., 2000).

  • Bronchodilator Potential : Research on guinea pigs indicated that Y-27632 could serve as a novel bronchodilator. It inhibited acetylcholine-induced increases in lung resistance and showed greater potency than theophylline, a commonly used bronchodilator (Iizuka et al., 2000).

  • Renal Failure Prevention : In a study on rats, Y-27632 demonstrated a preventive effect on ischemia/reperfusion-induced acute renal failure. It reduced renal dysfunction and histological damage, indicating its potential in renal therapeutic applications (Teraishi et al., 2004).

  • Protective Effect on Hepatic Ischemia-Reperfusion Injury : Y-27632 showed a partial protective effect against hepatic ischemia-reperfusion injury in rats, indicating its potential therapeutic role in liver-related conditions (Kawaguchi et al., 2004).

  • Glaucoma Filtration Surgery : It has been investigated for its role in glaucoma filtration surgery, demonstrating effectiveness in preventing fibroproliferation and scar formation post-surgery in a rabbit model (Honjo et al., 2007).

  • Cholinergic Contraction and Neurotransmitter Release : In studies on murine and guinea-pig isolated tracheal preparations, Y-27632 reduced cholinergic nerve-mediated contraction while increasing neurotransmitter release, suggesting its role in respiratory system research (Fernandes et al., 2006).

  • Protective Effects Against Dichlorvos Poisoning : A study showed that Y-27632 provided protective effects against acute dichlorvos poisoning in rats, highlighting its potential in the treatment of organophosphate poisoning (Gunay et al., 2010).

Safety And Hazards

Y-27632 may cause respiratory tract irritation, skin irritation, and eye irritation. It is harmful if swallowed6. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation7.


properties

IUPAC Name

4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQHLDXMMWHXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Y-27632 (Dihydrochloride Hydrate)

CAS RN

331752-47-7
Record name (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
AD Witty, A Mihic, RY Tam, SA Fisher… - Nature …, 2014 - nature.com
… Dissociated cells were plated on Matrigel-coated plates at a density of 5 × 10 4 cells per well in StemPro-34 supplemented with the ROCK inhibitor Y-27632 dihydrochloride hydrate (…
Number of citations: 193 www.nature.com
AD Witty - 2014 - search.proquest.com
… IA collagen (Cellmatrix)-coated or matrigel-coated plates at a density of 50x104 cells per well in MesoFate supplemented with the ROCK inhibitor Y-27632 Dihydrochloride Hydrate and …
Number of citations: 2 search.proquest.com
Z Laksman - 2015 - search.proquest.com
Background: Atrial fibrillation (AF) is the most common clinical arrhythmia and is associated with significant morbidity and mortality. Hypothesis:“Atrial” cardiomyocytes generated from …
Number of citations: 4 search.proquest.com
ME Wauchop - 2020 - search.proquest.com
Mutations in the primary cardiac sodium channel (SCN5A) are associated with arrhythmias and cardiomyopathy, however the mechanisms underlying this phenotype, particularly …
Number of citations: 2 search.proquest.com

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